molecular formula C24H17ClF5N3O2S B4636971 3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4636971
M. Wt: 541.9 g/mol
InChI Key: PVNSVWHRKFWWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various substituents through reactions such as halogenation, amination, and carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the success of each step.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thienopyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound could be studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, leading to changes in cell function.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridines with different substituents. Examples might be:

  • 3-AMINO-N~2~-[3-CHLORO-4-(METHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
  • 3-AMINO-N~2~-[3-CHLORO-4-(FLUORO)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific substituents, which may confer unique chemical and biological properties. These properties could make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

3-amino-N-[3-chloro-4-(difluoromethoxy)phenyl]-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF5N3O2S/c1-10-3-4-12(7-11(10)2)14-9-17(24(28,29)30)33-22-18(14)19(31)20(36-22)21(34)32-13-5-6-16(15(25)8-13)35-23(26)27/h3-9,23H,31H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSVWHRKFWWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC(=C(C=C4)OC(F)F)Cl)N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
3-AMINO-N~2~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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